
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%
Descripción general
Descripción
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% (3-DMS-5-TFA) is a synthetic organic compound with a wide range of applications. It is a versatile reagent used in the synthesis of organic compounds, as well as an important tool in scientific research.
Aplicaciones Científicas De Investigación
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, as a catalyst for the synthesis of polymers, and as an intermediate for the synthesis of pharmaceuticals. It has also been used in the synthesis of fluorescent probes for imaging, as well as in the synthesis of bioactive molecules and peptides.
Mecanismo De Acción
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% acts as an acid catalyst in the synthesis of organic compounds. It is able to protonate functional groups, such as alcohols, amines, and carbonyls, which facilitates the formation of new bonds. In addition, 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% is able to activate certain functional groups, such as ketones, aldehydes, and carboxylic acids, which can lead to the formation of new molecules.
Biochemical and Physiological Effects
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% is not known to have any direct biochemical or physiological effects. However, the compounds synthesized using 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% may have biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% in lab experiments is its high yield and low cost. It is also a relatively safe reagent to work with, as it has low toxicity and does not require special handling. However, 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% is not suitable for use in reactions involving highly reactive or unstable compounds, as it may cause unwanted side reactions.
Direcciones Futuras
There are many potential future directions for 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used to synthesize more specialized compounds, such as fluorescent probes and bioactive molecules. In addition, 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% could be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Finally, 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% could be used in the synthesis of pharmaceuticals and other biologically active compounds.
Métodos De Síntesis
The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% is a simple two-step process. First, 4-N,N-dimethylsulfamoylphenol is reacted with trifluoroacetic anhydride to form the corresponding trifluoromethylbenzoic acid. The second step involves the reaction of the trifluoromethylbenzoic acid with aqueous sodium hydroxide to form 3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%. The overall yield of this reaction is typically around 95%.
Propiedades
IUPAC Name |
3-[4-(dimethylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO4S/c1-20(2)25(23,24)14-5-3-10(4-6-14)11-7-12(15(21)22)9-13(8-11)16(17,18)19/h3-9H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYMXJPOPCNLRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128592 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-N,N-Dimethylsulfamoylphenyl)-5-trifluoromethylbenzoic acid | |
CAS RN |
1261901-55-6 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-[(dimethylamino)sulfonyl]-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401128592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





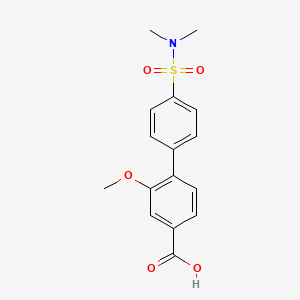
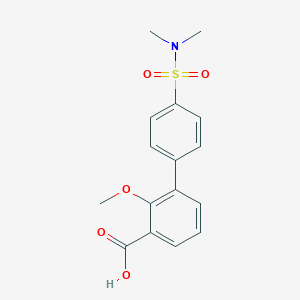
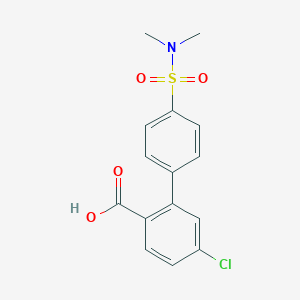
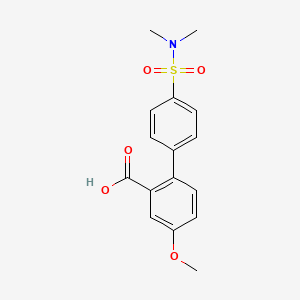

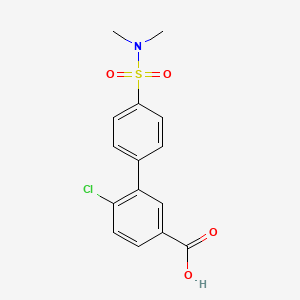
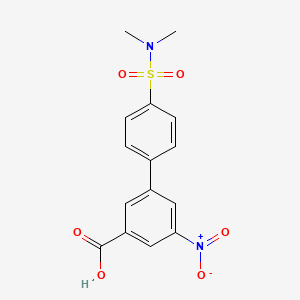

![2-Methyl-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412292.png)
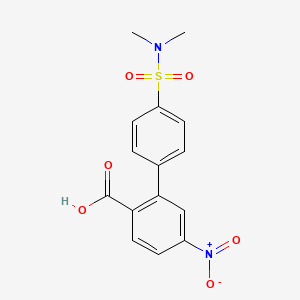
![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412305.png)
![4-Fluoro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412312.png)